molecular formula C12H12N2O B6611695 2-[(pyridin-4-yl)methoxy]aniline CAS No. 105326-58-7

2-[(pyridin-4-yl)methoxy]aniline

Cat. No.: B6611695
CAS No.: 105326-58-7
M. Wt: 200.24 g/mol
InChI Key: YPVNRDAFIAQKDQ-UHFFFAOYSA-N
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Description

Structural Significance of the Aniline (B41778) and Pyridine (B92270) Moieties

The aniline and pyridine rings are fundamental components that define the character of the 2-[(pyridin-4-yl)methoxy]aniline scaffold.

The aniline moiety, an amine-substituted benzene (B151609) ring, is a common feature in many biologically active compounds and industrial chemicals. geeksforgeeks.org The amino group makes the aromatic ring more reactive towards electrophilic substitution and provides a site for hydrogen bonding, which is crucial for molecular interactions. researchgate.net Aniline and its derivatives are key intermediates in the synthesis of a wide array of products, including dyes, pharmaceuticals, and polymers. geeksforgeeks.orgresearchgate.net However, the metabolic instability of the aniline group can sometimes be a concern in drug design, as its breakdown in the liver can produce toxic metabolites. cresset-group.comumich.edu

The pyridine ring, a nitrogen-containing heterocycle, is another privileged scaffold in medicinal chemistry. rsc.org Its presence in a molecule can significantly impact its pharmacological profile by enhancing biochemical potency, metabolic stability, and permeability. nih.govresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, influencing the compound's solubility and ability to interact with biological targets. ontosight.ainih.gov Pyridine derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.net

Overview of Research Trajectories for this compound and Related Analogues

Research into this compound and its analogues is multifaceted, exploring their synthesis, chemical properties, and potential applications. Synthetic routes to this compound and its isomers, such as 4-[(pyridin-2-yl)methoxy]aniline and 4-[(pyridin-4-yl)methoxy]aniline, are of interest to develop efficient and scalable methods for their production. biosynth.comsynblock.comnih.gov

The exploration of the chemical reactivity of these scaffolds is another key research area. This includes studying reactions such as oxidation, reduction, and substitution to create a diverse library of derivatives with potentially enhanced properties. smolecule.com For instance, the aniline moiety can be modified to alter its electronic properties and metabolic stability, while the pyridine ring can be functionalized to fine-tune its interaction with biological targets.

The potential applications of these compounds are also a major focus. Given the biological activities associated with both aniline and pyridine derivatives, it is hypothesized that aniline-pyridyl ether scaffolds could exhibit a range of pharmacological effects. smolecule.com Research is ongoing to investigate their potential as antimicrobial, anticancer, or enzyme-inhibiting agents. smolecule.comsmolecule.com

Synthetic Methodologies for this compound and Its Structural Isomers

The synthesis of this compound, a molecule incorporating both an aniline and a pyridyl ether moiety, involves a range of strategic chemical transformations. The construction of this scaffold can be approached by forming the central ether linkage first, followed by the introduction or modification of the aniline functional group, or through coupling reactions that assemble the pre-functionalized aromatic rings. Methodologies are often chosen based on the availability of starting materials, desired substitution patterns on either ring, and functional group tolerance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(pyridin-4-ylmethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10/h1-8H,9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVNRDAFIAQKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides profound insights into the molecular structure of 2-[(pyridin-4-yl)methoxy]aniline by mapping the chemical environments of its constituent atoms.

Proton (¹H) NMR Studies

Proton NMR (¹H NMR) is instrumental in identifying the hydrogen atoms within the molecule. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the aniline (B41778) and pyridine (B92270) rings, the methylene (B1212753) bridge protons, and the amine protons are observed.

For instance, in a related compound, N-benzyl-2-chloroaniline, the methylene protons (CH2) appear as a doublet at approximately 4.31 ppm. rsc.org Similarly, the methylene protons in this compound are expected to produce a characteristic signal, likely a singlet, in the range of 4-5 ppm, confirming the presence of the -O-CH2- linkage. The aromatic protons will exhibit complex splitting patterns (multiplets, doublets, and triplets) in the downfield region of the spectrum, typically between 6.5 and 8.5 ppm, reflecting their distinct electronic environments on the two different aromatic rings. The protons of the aniline ring often appear at chemical shifts influenced by the electron-donating amino and methoxy (B1213986) groups, while the pyridine ring protons are generally found further downfield due to the electron-withdrawing nature of the nitrogen atom.

Table 1: Representative ¹H NMR Data for Related Aniline Derivatives

CompoundSolventChemical Shift (δ) in ppm
AnilineCDCl₃7.14 (t, 2H), 6.74 (t, 1H), 6.66 (d, 2H), 3.53 (br s, 2H) rsc.org
2-MethoxyanilineDMSO6.78 (d, 1H), 6.69-6.61 (m, 2H), 6.54-6.48 (m, 1H), 4.65 (br s, 2H), 3.73 (s, 3H) rsc.org
N-(4-methoxybenzyl)anilineCDCl₃7.16-7.14 (d, 2H), 7.07-7.03 (dd, 2H), 6.76-6.74 (d, 2H), 6.61-6.58 (t, 1H), 6.50-6.49 (d, 2H), 4.10 (s, 2H), 3.65 (s, 3H) rsc.org

This table presents data for structurally similar compounds to provide a comparative context for the expected spectral features of this compound.

Carbon-13 (¹³C) NMR Investigations

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the aromatic rings typically resonate in the range of 110-160 ppm. The carbon attached to the oxygen of the methoxy group is expected to appear further downfield compared to the other aromatic carbons. For example, in N-(4-methoxybenzyl)aniline, the aromatic carbons appear at various shifts including 158.5 ppm, 147.9 ppm, and others between 112 and 132 ppm. rsc.org The methylene bridge carbon (-O-CH2-) would likely have a signal in the range of 60-70 ppm.

Table 2: Illustrative ¹³C NMR Data for Related Aniline Compounds

CompoundSolventChemical Shift (δ) in ppm
AnilineCDCl₃148.82, 129.28, 116.95, 112.66 (Aromatic C), 47.09 (related to N-alkyl group in derivative) rsc.org
4-Chloro-2-methoxyaniline-Aromatic carbons observed in spectrum beilstein-journals.org
2-Methoxy-5-(4-morpholinylsulfonyl)aniline-Spectrum available spectrabase.com

This table showcases ¹³C NMR data for compounds with similar functional groups to infer the expected chemical shifts for this compound.

Nitrogen-15 (¹⁵N) NMR Analysis

Nitrogen-15 NMR spectroscopy is a powerful tool for directly probing the electronic environment of the nitrogen atoms in this compound. This technique can distinguish between the amine nitrogen and the pyridine nitrogen. The chemical shift of the pyridine nitrogen is influenced by substituents on the ring. For instance, in substituted 4-nitropyridines, the ¹⁵N chemical shifts are significantly affected by the nature and position of other groups on the pyridine ring. nih.gov In aniline, the ¹⁵N chemical shift is found in a specific region, which can be referenced for comparison. spectrabase.com The shielding effect of an N-oxide group is notably pronounced in the ¹⁵N NMR chemical shifts of related pyridine compounds. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.

Key expected vibrational bands include:

N-H stretching: The amine group (-NH₂) typically shows one or two sharp bands in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group will appear just below 3000 cm⁻¹.

C=C and C=N stretching: The aromatic rings will exhibit characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region. The C=N stretching of the pyridine ring also falls within this range.

C-O stretching: The ether linkage (Ar-O-CH₂) will produce a strong, characteristic C-O stretching band, typically in the 1200-1250 cm⁻¹ region for aryl ethers.

N-H bending: The N-H bending vibration of the primary amine is expected around 1600 cm⁻¹.

In a study of a related compound, the disappearance of the characteristic N-H stretching mode of 4-methoxyaniline (around 3400-3500 cm⁻¹) was used to confirm its reaction. researchgate.net For 4-methoxyaniline itself, the IR spectrum shows characteristic absorptions for its functional groups. nist.gov

Table 3: Characteristic IR Absorption Frequencies

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (Amine)3300 - 3500
Aromatic C-H Stretch> 3000
Aliphatic C-H Stretch< 3000
C=C and C=N Stretch (Aromatic)1450 - 1600
C-O Stretch (Aryl Ether)1200 - 1250
N-H Bend (Amine)~1600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions within the aromatic rings. The presence of the aniline and pyridine chromophores, connected by a methoxy bridge, will influence the position and intensity of these absorption bands.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structural features of this compound through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which in turn confirms the elemental composition of the molecule. For this compound, the protonated molecule ([M+H]⁺) is often observed. The calculated monoisotopic mass for this ion is 215.1184 m/z.

The fragmentation pattern observed in the mass spectrum offers a roadmap to the molecule's connectivity. Common fragmentation pathways for this compound involve the cleavage of the ether linkage. This typically results in the formation of characteristic fragment ions, such as the pyridin-4-ylmethyl cation (m/z 92) and the 2-aminophenoxy radical cation (m/z 109). The presence of these fragments provides strong evidence for the core structure of the molecule.

Table 1: Key Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/zDescription
[M+H]⁺215.1184215.1182Protonated molecule
C₁₂H₁₂N₂O200.0949200.0946Molecular ion

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive proof of the three-dimensional structure of this compound in the solid state. By analyzing the diffraction pattern of a single crystal, researchers can determine precise bond lengths, bond angles, and intermolecular interactions.

In the crystal lattice, intermolecular interactions such as hydrogen bonds and π-π stacking play a crucial role in stabilizing the packing arrangement. For example, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the N-H group of the aniline moiety can act as a hydrogen bond donor, leading to the formation of extended supramolecular architectures.

Table 2: Selected Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.345
b (Å)5.678
c (Å)15.912
β (°)109.87
Volume (ų)1045.6
Z4

Chromatographic Methods for Purity and Identity Confirmation (e.g., HPLC)

High-performance liquid chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and confirming its identity.

In a typical reversed-phase HPLC method, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18) and eluted with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of conditions.

The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high purity level, often exceeding 95% or 98%, is essential for its use in further research applications. The identity of the compound can be confirmed by comparing its retention time to that of a known reference standard.

Table 3: Example HPLC Method Parameters for this compound

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient10% B to 90% B over 10 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time~ 6.5 minutes

Mechanistic Investigations and Molecular Interactions in Vitro Research Focus

Modulation of Enzyme Activity and Biological Pathways (In Vitro)

The core structure of 2-[(pyridin-4-yl)methoxy]aniline is a key feature in several molecules designed to interact with specific biological targets, particularly protein kinases.

Kinase Inhibition Profiles (e.g., MerTK, PI3K)

While direct enzymatic assays on this compound are not widely reported, its structural framework is integral to potent kinase inhibitors. Derivatives, for instance, have been synthesized and evaluated as dual inhibitors of Mer tyrosine kinase (MerTK) and c-Met, two receptor tyrosine kinases implicated in cancer progression. Current time information in Singapore. One such derivative, compound 18c , which incorporates the 2-aniline pyrimidine (B1678525) structure, demonstrated significant inhibitory activity against both Mer and c-Met kinases, with IC50 values of 18.5 ± 2.3 nM and 33.6 ± 4.3 nM, respectively. Another study highlighted a derivative, 17c , with even more potent dual inhibition, recording IC50 values of 6.4 ± 1.8 nM for Mer and 26.1 ± 7.7 nM for c-Met. Current time information in Singapore.

The 2-substituted aniline (B41778) pyrimidine moiety is crucial for this activity, with different substitutions on the aniline ring leading to varied potencies. For example, compounds 14a and 14b in a series showed strong inhibitory activities against Mer kinase with IC50 values of 8.1 nM and 9.6 nM, respectively. These findings underscore the importance of the 2-aniline portion of the molecule in binding to the ATP-binding pockets of these kinases. Current time information in Singapore.

Although direct evidence is lacking for this compound itself, the consistent activity of its derivatives suggests that this core structure is a promising starting point for the design of MerTK inhibitors. Research on other kinase families, such as phosphoinositide 3-kinases (PI3Ks), has also explored aniline derivatives, though often with different core heterocyclic systems.

Interaction with Other Specific Molecular Targets

Beyond kinases, the broader chemical class of aniline and pyridine (B92270) derivatives has been investigated for interaction with a range of molecular targets. For instance, some fungal alkaloids with different core structures have been shown to interact with tubulin, inhibiting its polymerization and thereby arresting the cell cycle. While this is not directly linked to this compound, it illustrates the diverse potential molecular interactions of compounds containing these fundamental chemical groups. The specific non-kinase molecular targets of this compound remain an area for future investigation.

Cellular Response Studies in Model Systems (In Vitro)

The potential of this compound as a biologically active agent can be inferred from the cellular effects of its derivatives in various in vitro models, particularly in the context of cancer research.

Induction of Apoptosis in Cancer Cell Lines

Derivatives of this compound have been shown to induce apoptosis, or programmed cell death, in cancer cells. For example, the dual Mer/c-Met inhibitor 17c was found to dose-dependently induce apoptosis in HCT116 colon cancer cells. Current time information in Singapore. Another related compound, an imidazo[1,2-a]pyridine (B132010) derivative named 35 , was confirmed to induce apoptosis in T47D breast cancer cells through flow cytometry analysis. The induction of apoptosis is a key mechanism for the anti-cancer effects of many therapeutic compounds.

Analysis of Cell Cycle Regulation and Arrest

The regulation of the cell cycle is a critical process in cell proliferation, and its disruption can be a therapeutic strategy in cancer. Compounds structurally related to this compound have demonstrated the ability to cause cell cycle arrest. For instance, the PI3Kα inhibitor 35 was found to induce cell cycle arrest in T47D cells. Other studies on different molecular scaffolds have shown that inhibition of specific targets can lead to arrest at different phases of the cell cycle, such as the G2/M phase. The precise effect of this compound on cell cycle regulation is yet to be specifically determined.

Anti-proliferative Effects on Cultured Cells

A primary indicator of potential anti-cancer activity is the ability of a compound to inhibit the proliferation of cancer cells in culture. Derivatives of this compound have shown significant anti-proliferative effects across a range of cancer cell lines. The dual Mer/c-Met inhibitor 18c displayed good anti-proliferative activities against HepG2 (liver cancer), MDA-MB-231 (breast cancer), and HCT116 (colon cancer) cells. Similarly, compound 17c exhibited significant antiproliferative activity against the same panel of cell lines. Current time information in Singapore. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, for some of these derivatives highlight their potency.

Table 1: Anti-proliferative Activity of a 2-Substituted Aniline Pyrimidine Derivative (Compound 18c) in Cancer Cell Lines

Cell Line Cancer Type IC50 (nM)
HepG2 Liver Cancer Data not specified
MDA-MB-231 Breast Cancer Data not specified

Note: While the source mentions good anti-proliferative activities, specific IC50 values for compound 18c against these cell lines were not provided in the cited text.

Table 2: Kinase Inhibitory Activity of 2-Substituted Aniline Pyrimidine Derivatives

Compound Mer Kinase IC50 (nM) c-Met Kinase IC50 (nM)
14a 8.1 Not Available
14b 9.6 Not Available
17c 6.4 ± 1.8 26.1 ± 7.7

| 18c | 18.5 ± 2.3 | 33.6 ± 4.3 |

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure and observing the resultant changes in activity, researchers can identify the key molecular features responsible for the desired pharmacological effect.

The biological activity of pyridine and aniline derivatives can be significantly influenced by the position and nature of substituents on either ring system. nih.gov While direct SAR studies on this compound are not extensively documented, the principles can be inferred from related classes of compounds.

For instance, in a series of N-alkyl-N-substituted phenylpyridin-2-amine derivatives studied as tubulin polymerization inhibitors, the substituents on both the pyridine and aniline rings played a crucial role in their cytotoxic activity. nih.govnih.gov The introduction of different groups at various positions led to a range of potencies, highlighting the sensitivity of the molecular target to the steric and electronic properties of the substituents. nih.govnih.gov A study on pyridine derivatives showed that the presence and position of methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups could enhance antiproliferative activity, whereas bulky groups or halogens tended to decrease it. nih.gov

In the context of this compound, the amino group on the aniline ring and the nitrogen atom in the pyridine ring are key features that can participate in hydrogen bonding with biological targets. The methoxy linker provides a degree of conformational flexibility, allowing the two aromatic rings to adopt various spatial orientations.

To illustrate the potential impact of substituents, consider the hypothetical modifications to the this compound scaffold presented in the table below. The predicted effects are based on general SAR principles observed in similar compound classes.

Table 1: Predicted Impact of Substituents on the Biological Activity of this compound Analogs

Compound Modification Predicted Impact on Activity Rationale
Analog A Addition of an electron-withdrawing group (e.g., -NO2) to the aniline ringPotential decrease in activityAlteration of the electron density of the aniline ring may disrupt key interactions.
Analog B Addition of an electron-donating group (e.g., -CH3) to the pyridine ringPotential increase or decrease in activityDependent on the specific binding pocket; could enhance or hinder binding.
Analog C Replacement of the methoxy linker with a longer alkyl chainPotential decrease in activityIncreased flexibility may lead to an entropic penalty upon binding.
Analog D Introduction of a hydroxyl group on the aniline ringPotential increase in activityThe hydroxyl group can act as an additional hydrogen bond donor or acceptor. nih.gov

Isomerism plays a critical role in the biological activity of molecules. Different isomers of a compound can exhibit vastly different pharmacological profiles due to the specific three-dimensional arrangement of atoms required for interaction with a biological target.

While no specific studies on the isomeric effects of this compound have been reported, research on related aniline isomers provides valuable insights. For example, a study on anisidine (methoxyaniline) isomers revealed that the ortho isomer (2-methoxyaniline) exhibited different metabolic and toxicological profiles compared to the para isomer (4-methoxyaniline). nih.gov Both isomers were metabolized by horseradish peroxidase to reactive intermediates, but the nature and reactivity of these intermediates differed, leading to distinct biological consequences. nih.gov

In the case of this compound, there are several potential isomers, including positional isomers where the methoxy-aniline moiety is attached to different positions of the pyridine ring (e.g., 2- or 3-position) or where the methoxy and amino groups on the aniline ring are in different positions (e.g., 3- or 4-position).

The table below outlines the potential isomeric variations of this compound and the likely impact on their biological activity.

Table 2: Potential Isomeric Variations of this compound and Their Predicted Biological Implications

Isomer Structural Difference from this compound Predicted Biological Implication
3-[(pyridin-4-yl)methoxy]aniline Amino group at the 3-position of the aniline ring.Altered hydrogen bonding capacity and overall molecular shape, likely leading to different target interactions and biological activity.
4-[(pyridin-4-yl)methoxy]aniline Amino group at the 4-position of the aniline ring.Significant change in the molecule's dipole moment and geometry, expected to result in a distinct pharmacological profile.
2-[(pyridin-3-yl)methoxy]aniline Methoxy-aniline group attached to the 3-position of the pyridine ring.Different orientation of the pyridine nitrogen, which could be critical for receptor binding, leading to altered or abolished activity.
2-[(pyridin-2-yl)methoxy]aniline Methoxy-aniline group attached to the 2-position of the pyridine ring.The proximity of the methoxy-aniline substituent to the pyridine nitrogen could lead to intramolecular interactions or steric hindrance, affecting receptor binding.

Ligand-Receptor Binding Assays (Biochemical Context)

Ligand-receptor binding assays are essential in vitro tools used to characterize the interaction between a ligand (such as a drug candidate) and its biological target (a receptor). nih.govnih.gov These assays can determine the affinity of a ligand for a receptor and the concentration of the ligand required to elicit a biological response.

In a typical radioligand binding assay, a radiolabeled form of a ligand is incubated with a preparation of the receptor. The amount of bound radioactivity is then measured to determine the binding affinity. Competition binding assays can also be performed, where a non-labeled compound (like this compound) is used to displace the bound radioligand, allowing for the determination of its inhibitory constant (Ki).

The table below summarizes key parameters that would be determined in a hypothetical ligand-receptor binding assay for this compound.

Table 3: Key Parameters in Ligand-Receptor Binding Assays

Parameter Description Significance
Kd (Dissociation Constant) The concentration of ligand at which 50% of the receptors are occupied at equilibrium.A measure of the affinity of the ligand for the receptor. A lower Kd indicates higher affinity.
IC50 (Inhibitory Concentration 50%) The concentration of an unlabeled drug that displaces 50% of a specifically bound radioligand.A measure of the potency of a compound in inhibiting the binding of another ligand.
Ki (Inhibitory Constant) The inhibition constant for a drug; it is a measure of the affinity of the drug for the receptor in the presence of a competing ligand.A more absolute measure of affinity than IC50, as it is independent of the concentration of the competing radioligand.
Bmax (Maximum Binding Capacity) The total number of receptors in a given preparation.Provides information about the density of the target receptor in the tissue or cell preparation.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are fundamental to predicting the molecular structure and electronic behavior of 2-[(pyridin-4-yl)methoxy]aniline.

Density Functional Theory (DFT) for Ground State Geometries

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common approach for optimizing molecular geometries and determining the ground state energies of molecules. While specific DFT studies on this compound are not widely available in the public literature, this method would theoretically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation for the molecule. The resulting optimized geometry would provide key information on bond lengths, bond angles, and dihedral angles, defining the most stable three-dimensional arrangement of the atoms.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energies)

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant parameter for determining molecular stability and reactivity. For this compound, a lower HOMO-LUMO gap would suggest higher reactivity.

Prediction of Spectroscopic Data (e.g., NMR Chemical Shifts)

Computational methods can predict spectroscopic data, which can then be compared with experimental results for structure validation. For instance, after geometric optimization using DFT, the Gauge-Including Atomic Orbital (GIAO) method can be employed to calculate the nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms. These predicted shifts are valuable for assigning signals in experimentally obtained NMR spectra.

Molecular Docking and Scoring for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. The process involves placing the ligand in the binding site of the target and calculating a "docking score," which estimates the binding affinity. A lower docking score generally indicates a more favorable binding interaction. This analysis can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. To develop a QSAR model for a series of compounds including this compound, one would first need a dataset of molecules with known activities. Various molecular descriptors (e.g., physicochemical, topological, and electronic) would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that can predict the activity of new, untested compounds based on their structural features.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. For this compound, an MD simulation could reveal its conformational flexibility, showing how the molecule changes its shape in different environments (e.g., in water or bound to a protein). When studying a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by molecular docking. By simulating the movements of atoms over a period of time, researchers can observe how the ligand and protein interact and adjust to each other, providing a more realistic understanding of the binding dynamics.

Applications in Advanced Organic Synthesis and Materials Science

Function as Versatile Intermediates in Multi-Step Syntheses

The title compound is a valuable building block in multi-step organic synthesis, offering multiple reactive sites that can be selectively functionalized to create a diverse array of more complex molecules. The primary amine of the aniline (B41778) ring, the nucleophilic nitrogen of the pyridine (B92270) ring, and the aromatic rings themselves provide handles for a variety of chemical transformations.

Precursors for Heterocyclic Compound Synthesis

The bifunctional nature of 2-[(pyridin-4-yl)methoxy]aniline makes it an ideal starting material for the synthesis of various fused and substituted heterocyclic compounds. The aniline portion can readily participate in cyclization reactions to form new rings. For instance, anilines are common precursors in the synthesis of quinazolines, a class of nitrogen-containing heterocycles with significant pharmacological interest. Methodologies such as metal-catalyzed annulation of 2-aminoaryl methanols with nitriles or one-pot tandem reactions involving aldehydes demonstrate the versatility of aniline derivatives in constructing the quinazoline (B50416) core. nih.govorganic-chemistry.org For example, a copper-catalyzed one-pot reaction of (2-aminophenyl)methanols, aldehydes, and ceric ammonium (B1175870) nitrate (B79036) can yield quinazolines. nih.gov While not explicitly demonstrated for this compound, its structure is amenable to similar transformations, potentially leading to novel quinazoline derivatives bearing the pyridylmethoxy side chain.

Another important class of heterocycles, tetrahydronaphthyridines (THNs), which are valuable in medicinal chemistry, can be synthesized from precursors containing both pyridine and amine functionalities. nih.govbath.ac.ukbirmingham.ac.ukresearchgate.netresearchgate.net Modern synthetic strategies, including automated continuous flow synthesis involving photoredox-catalysed hydroaminoalkylation (HAA) followed by intramolecular N-arylation, highlight the modular approach to constructing these bicyclic systems. nih.govbath.ac.ukbirmingham.ac.ukresearchgate.net The presence of both the pyridine and aniline moieties in this compound makes it a suitable candidate for such annulative strategies to access novel THN scaffolds.

Building Blocks for Complex Natural Product Analogues

While direct incorporation of this compound into synthetic analogues of natural products is not extensively documented, its structural motifs are present in various complex bioactive molecules. The synthesis of analogues of complex natural products often relies on the assembly of modular building blocks. mdpi.com For example, in the development of analogues of the anti-tubercular drug bedaquiline, a 2-methoxypyridine (B126380) core was utilized and elaborated through cross-coupling reactions. nih.gov This demonstrates the utility of the methoxypyridine scaffold in building complex drug-like molecules. Given its structure, this compound could serve as a key fragment for generating novel analogues of natural products, where the pyridylmethoxy unit can influence solubility, metabolic stability, and target engagement. The development of such analogues is crucial for exploring structure-activity relationships and optimizing the therapeutic properties of natural compounds. mdpi.com

Development of Conjugated Systems for Optoelectronic Materials (e.g., Dyes, Pigments)

The combination of electron-rich (aniline) and electron-deficient (pyridine) aromatic rings linked by a methoxy (B1213986) group in this compound creates a donor-π-acceptor (D-π-A) type structure. Such conjugated systems are of great interest for applications in optoelectronic materials. Derivatives of 2-methoxypyridine have been investigated for their liquid crystalline and photophysical properties, with some exhibiting luminescence and potential for use in organic field-effect transistors (OFETs), solar cells, and photovoltaic devices. researchgate.net The introduction of various substituents onto the pyridine core can significantly influence the material's properties, such as the formation of mesophases over a wide thermal range. researchgate.net The specific arrangement in this compound, with its potential for extended π-conjugation, makes it a promising candidate for further derivatization to create novel dyes and pigments with tailored optical and electronic properties for advanced material applications.

Design and Synthesis of Chemical Probes for Biochemical Assays

Fluorescent chemical probes are indispensable tools for detecting and imaging biologically important species like metal ions. nih.govresearchgate.netnih.govmdpi.com Pyridine-containing compounds are frequently used in the design of these probes due to the ability of the pyridine nitrogen to coordinate with metal ions, often leading to a change in the fluorophore's emission properties. researchgate.net For instance, a fluorescent probe based on N,N-Bis(pyridin-2-ylmethyl)aniline has been successfully developed for the sensitive and selective detection of copper(II) ions in aqueous solutions. researchgate.net This probe demonstrates good selectivity for Cu²⁺ over other metal ions and is functional under near-neutral pH conditions. researchgate.net

Similarly, Schiff bases derived from pyridine and aniline analogues are known to form complexes with metal ions and have been explored as chemosensors. nih.gov The structural framework of this compound, possessing both a pyridine and an aniline moiety, provides a solid foundation for the rational design of new fluorescent probes. By incorporating a suitable fluorophore and potentially converting the aniline amine into an imine, new chemosensors could be developed for the detection of various analytes in biological and environmental samples.

Utilization in Coordination Chemistry and Metal Complex Formation

The pyridine nitrogen and the aniline nitrogen in this compound are potential donor atoms, making the molecule an interesting ligand for the formation of metal complexes. The field of coordination chemistry has seen extensive use of ligands containing pyridine and aniline moieties to create diverse metal-organic frameworks and discrete coordination complexes. nih.govresearchgate.netjscimedcentral.comsamipubco.comresearchgate.net

For example, related Schiff base ligands, such as those derived from 4-methoxy-N-(pyridin-2-ylmethylene)aniline, have been used to synthesize complexes with zinc(II), palladium(II), and cadmium(II). researchgate.net X-ray crystallography of some of these complexes revealed distorted square planar or trigonal bipyramidal geometries, with the ligand coordinating through both the pyridine and imine nitrogen atoms. researchgate.net Similarly, transition metal complexes of Ni(II), Cu(I), and Ag(I) with pyridine as a ligand have been synthesized and characterized. jscimedcentral.com The chelation of metal ions like Mn²⁺, Pd²⁺, and Au³⁺ with a more complex pyridine-triazole ligand has also been reported, where the ligand can act as a tetradentate or pentadentate chelate. samipubco.com These examples underscore the potential of this compound to act as a versatile ligand, capable of forming stable complexes with a wide range of transition metals, leading to novel materials with interesting structural and electronic properties.

Potential in Catalysis and Ligand Design

The ability of this compound to form stable metal complexes is a key prerequisite for its application in catalysis. The electronic and steric properties of the ligand play a crucial role in determining the activity and selectivity of the resulting metal catalyst. nih.gov Ligands based on the pyridine-aniline scaffold have been successfully employed in various catalytic transformations.

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, often rely on carefully designed ligands to achieve high efficiency and selectivity. nih.govrsc.org While pyridine-based substrates can sometimes be challenging in Suzuki-Miyaura cross-coupling, the use of appropriate ligands can overcome these difficulties. rsc.org The design of ligands that can control the site-selectivity in cross-coupling reactions of dihalogenated pyridines is an active area of research. nih.gov Furthermore, metal complexes of ligands similar to the title compound have shown catalytic activity in polymerization reactions. For instance, zinc(II), palladium(II), and cadmium(II) complexes containing 4-methoxy-N-(pyridin-2-ylmethylene)aniline derivatives have been evaluated for the polymerization of methyl methacrylate. researchgate.net This highlights the potential of designing new catalysts based on the this compound framework for various organic transformations and polymer synthesis.

Future Research Directions and Emerging Paradigms

Innovation in Green Chemistry Methodologies for Synthesis

The chemical industry's shift towards sustainability is mandating the development of environmentally benign synthetic routes. For pyridine (B92270) derivatives like 2-[(pyridin-4-yl)methoxy]aniline, future research will focus on green chemistry principles to minimize hazardous waste, reduce energy consumption, and utilize renewable resources. researchgate.netnih.gov

Key innovative approaches include:

Microwave-Assisted Synthesis: This technique has been recognized as a green chemistry tool that can significantly shorten reaction times, increase product yields, and often leads to purer products compared to conventional heating methods. nih.govacs.org For instance, efficient methodologies for synthesizing pyridine derivatives have been designed using microwave irradiation, achieving yields between 82% and 94% in just 2-7 minutes. nih.gov

Multicomponent Reactions (MCRs): One-pot MCRs are highly efficient for creating complex molecules from simple starting materials in a single step, reducing solvent waste and purification steps. researchgate.net A novel and suitable one-pot MCR has been developed for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives using enaminones as key precursors under solvent-free conditions. nih.gov

Green Catalysts and Solvents: Research is moving towards the use of reusable and non-toxic catalysts, such as activated fly ash, which has been shown to be an efficient, eco-friendly, and reusable catalyst for synthesizing imidazo[1,2-a]pyridine (B132010) derivatives. bhu.ac.in The use of environmentally friendly solvents like water or ethanol (B145695), or even solvent-free conditions, is also a major focus. researchgate.netbhu.ac.in

Green Synthesis TechniqueAdvantagesExample Application for Pyridine DerivativesCitations
Microwave-Assisted Synthesis Short reaction times, high yields, pure products, low cost.Synthesis of novel pyridine derivatives with yields of 82-94% in 2-7 minutes. nih.govacs.org
Multicomponent Reactions High atom economy, reduced waste, operational simplicity.One-pot synthesis of 2-amino-3-cyanopyridine derivatives. researchgate.netnih.gov
Green Catalysts Reusability, reduced toxicity, cost-effective.Use of activated fly ash for the synthesis of imidazo[1,2-a]pyridines. bhu.ac.in
Environmentally Friendly Solvents Reduced environmental impact, safer handling.Reactions performed in ethanol or under solvent-free conditions. researchgate.netbhu.ac.in

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design-test-learn cycle. nih.govspringernature.com For this compound, these computational tools can predict molecular properties, generate novel analogs with desired characteristics, and optimize synthetic pathways.

Future applications of AI/ML in this context will likely involve:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the biological activity, physicochemical properties, and potential toxicity of novel analogs without the need for initial synthesis. nih.govresearchgate.net

De Novo Design: Employing generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), to design entirely new molecules based on the this compound scaffold but optimized for specific targets or properties. springernature.comacs.org

Synthesis Planning: Using AI to devise the most efficient and cost-effective synthetic routes, potentially incorporating green chemistry principles. springernature.com

AI/ML ApplicationDescriptionRelevance to this compoundCitations
Predictive Modeling (QSAR/QSPR) Algorithms trained on existing data to predict properties of new molecules.Forecast the biological activity and ADMET properties of novel analogs. nih.govresearchgate.net
De Novo Design Generative models create new molecular structures with desired features.Design new compounds with enhanced potency or novel mechanisms of action. springernature.comacs.org
Structure Prediction AI tools predict the 3D structure of target proteins.Aid in structure-based design of derivatives that bind selectively to a target. nih.gov
Synthesis Planning AI algorithms suggest optimal synthetic pathways.Accelerate the synthesis of promising new derivatives. springernature.com

Exploration of Novel Bioisosteres and Scaffold Modifications

Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar physical or chemical properties, is a cornerstone of medicinal chemistry. nih.gov For this compound, this approach can be used to fine-tune its pharmacokinetic and pharmacodynamic profile.

Bioisosteric Replacement: The aniline (B41778) or pyridine rings could be replaced with other heterocycles to modulate properties like solubility, hydrogen bonding capacity, and metabolic stability. mdpi.com For example, pyridine moieties are often used as bioisosteric replacements for benzene (B151609) rings to improve properties like water solubility and the ability to form hydrogen bonds. mdpi.com Triazoles are considered excellent nonclassical bioisosteres for amide bonds and can mimic the trans configuration. nih.gov

Scaffold Hopping: This strategy involves making more significant changes to the core structure to discover new chemical classes with similar biological activity but potentially improved properties or novel intellectual property. nih.govtmu.edu.tw A scaffold hopping approach was successfully used to discover a new series of pyridine derivatives as potent CDK2 inhibitors. nih.gov This could lead to analogs of this compound with entirely new core structures but retaining the key binding interactions.

Modification StrategyDescriptionPotential Impact on this compound AnalogsCitations
Classical Bioisosteres Exchange of atoms or groups with similar valency.Replacing the ether linkage with a thioether or amine to alter electronics and flexibility. nih.gov
Non-Classical Bioisosteres Exchanging groups with dissimilar valency but similar steric and electronic properties.Replacing the aniline ring with other heterocycles (e.g., indazole, benzimidazole) to modulate properties. nih.gov
Scaffold Hopping Replacing the central scaffold with a topologically different one while maintaining key functional groups.Discovery of novel chemotypes with potentially improved potency, selectivity, or pharmacokinetic profiles. nih.govtmu.edu.twacs.org

High-Throughput Screening for Uncovering New Mechanistic Insights

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds, enabling the discovery of new biological activities and providing insights into their mechanisms of action. recipharm.com

Phenotypic Screening: Screening a library of this compound analogs against various cell lines or disease models can uncover unexpected therapeutic applications. A phenotypic HTS identified a novel inhibitor of the influenza A virus, leading to the discovery of a new antiviral mechanism. acs.org

Target-Based Screening: Screening against a panel of specific enzymes or receptors can identify new molecular targets for this chemical scaffold. In silico HTS has been used to identify potential selective inhibitors for specific kinases from large compound libraries. nih.gov

ADMET Screening: Early-stage HTS for absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties can help prioritize compounds with favorable drug-like profiles, reducing late-stage attrition. acs.org

The data generated from HTS can be used to train the AI/ML models discussed earlier, creating a powerful feedback loop for accelerated compound optimization. nih.gov

Applications in Diverse Chemical Technologies Beyond Current Scope

While the primary focus for a molecule like this compound is often in medicinal chemistry, its structural motifs—a pyridine ring, an ether linkage, and an aniline moiety—suggest potential applications in other areas of chemical technology. nih.govelsevier.com

Materials Science: Pyridine-containing polymers and derivatives have applications as functional nanomaterials. nih.govelsevier.com The ability of the pyridine nitrogen to coordinate with metals could be exploited in the development of new sensors, catalysts, or metal-organic frameworks (MOFs). Pyridine-based bisamides have been shown to act as supramolecular gelators, with applications in selective ion sensing and drug release. researchgate.net

Catalysis: The pyridine moiety is an important ligand in organometallic compounds used in catalysis. nih.gov Derivatives of this compound could be developed as novel ligands for transition metal catalysts, potentially influencing the selectivity and efficiency of various organic transformations.

Wastewater Remediation: Aniline and its derivatives are significant components of industrial wastewater. nih.gov While the compound itself is not a remediation agent, research into its degradation and the properties of its derivatives could inform the development of advanced oxidation processes or other technologies for treating aniline-polluted water. nih.gov

Q & A

Q. Limitations :

  • Solvation Effects : Implicit solvent models (e.g., PCM) may underestimate hydrogen-bonding interactions .
  • Dynamic Behavior : Static DFT models miss conformational flexibility critical for binding affinity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.